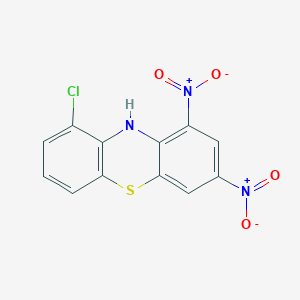

9-Chloro-1,3-dinitro-10H-phenothiazine

Description

Structure

3D Structure

Properties

CAS No. |

76462-11-8 |

|---|---|

Molecular Formula |

C12H6ClN3O4S |

Molecular Weight |

323.71 g/mol |

IUPAC Name |

9-chloro-1,3-dinitro-10H-phenothiazine |

InChI |

InChI=1S/C12H6ClN3O4S/c13-7-2-1-3-9-11(7)14-12-8(16(19)20)4-6(15(17)18)5-10(12)21-9/h1-5,14H |

InChI Key |

XQUYQWSYHGJMLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 9 Chloro 1,3 Dinitro 10h Phenothiazine and Its Analogs

Vibrational Spectroscopy (IR) Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of a phenothiazine (B1677639) derivative is significantly influenced by its substituents. In 9-Chloro-1,3-dinitro-10H-phenothiazine, the nitro (NO₂) and chloro (Cl) groups give rise to distinct absorption bands.

The two nitro groups are responsible for strong and characteristic absorption peaks. Generally, aromatic nitro compounds exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.com For dinitro-phenothiazine derivatives, these bands are typically observed in the ranges of 1563-1575 cm⁻¹ for the asymmetric valence vibrations and 1330-1350 cm⁻¹ for the symmetric valence vibrations. clockss.org Another source notes these ranges for aromatic nitro groups as 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.com The presence of a chloro substituent on the phenothiazine ring also influences the spectrum, though its direct stretching vibration is typically outside the standard mid-IR range. However, its electron-withdrawing nature can affect the frequencies of adjacent groups.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1563 - 1575 | clockss.org |

| Symmetric Stretch | 1330 - 1350 | clockss.org |

The N-H group of the central phenothiazine ring is another key feature identifiable by IR spectroscopy. The stretching vibration of the N-H bond typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. For the parent 10H-phenothiazine, this band is observed around 3340 cm⁻¹. researchgate.net In various dinitrophenothiazine derivatives, the N-H stretch has been reported in the range of 3332-3481 cm⁻¹. sid.ir The precise frequency and shape of the N-H band can be affected by intermolecular hydrogen bonding, which is common in the solid state of these compounds. clockss.org

| Compound Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 10H-Phenothiazine (Parent) | N-H Stretch | ~3340 | researchgate.net |

| Dinitrophenothiazine Derivatives | N-H Stretch | 3332 - 3481 | sid.ir |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C (carbon) nuclei.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings and the amine proton (N-H) would give rise to distinct signals. The electron-withdrawing nature of the two nitro groups and the chlorine atom would cause a significant downfield shift (to higher ppm values) for the aromatic protons compared to unsubstituted phenothiazine. sid.ir

The expected ¹H NMR spectrum would be complex, with signals for the aromatic protons likely appearing in the range of 7.0 to 8.5 ppm. sid.ir The specific substitution pattern dictates the splitting (multiplicity) of these signals due to spin-spin coupling with neighboring protons.

Aromatic Protons: The protons on the dinitro-substituted ring (H-2 and H-4) and the chloro-substituted ring (H-6, H-7, H-8) would exhibit characteristic coupling patterns (e.g., doublets, doublets of doublets) based on their positions relative to each other and the substituents.

Amine Proton (N-H): The N-H proton typically appears as a broad singlet. In dinitrophenothiazine analogs, this signal has been observed around 3.34 ppm (in DMSO-d₆). sid.ir Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplets (e.g., d, dd) | sid.ir |

| Amine (N-H) | ~3.3 (DMSO-d₆) to variable | Broad Singlet | sid.ir |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 12 distinct signals would be expected for the aromatic carbons, assuming free rotation. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Carbons Bearing Substituents (C-Cl, C-NO₂): The carbons directly attached to the chlorine and nitro groups (C-1, C-3, C-9) would show significant shifts. The C-NO₂ signals would be shifted downfield, while the C-Cl signal's shift is also influenced by the halogen's electronegativity.

Bridgehead Carbons (C-4a, C-5a, C-9a, C-10a): The carbons at the junction of the rings would also have characteristic chemical shifts, influenced by the adjacent nitrogen and sulfur atoms.

Other Aromatic Carbons: The remaining aromatic carbons would resonate in the typical aromatic region (approx. 110-150 ppm), with their specific shifts determined by their proximity to the electron-withdrawing groups.

While specific data for the target compound is scarce, analysis of various phenothiazine derivatives shows that aromatic carbon signals typically appear between δ 115 and 145 ppm. rsc.org

Due to the complexity and potential for signal overlap in the 1D NMR spectra of highly substituted phenothiazines, two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, typically those separated by two or three bonds. This is invaluable for tracing the connectivity of protons within each aromatic ring and confirming the substitution pattern. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which proton is bonded to which carbon. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it can show correlations from the N-H proton to adjacent carbons, and from aromatic protons to the quaternary (non-protonated) carbons, such as those bearing the nitro and chloro substituents. nih.govhuji.ac.il

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the precise structure of this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethylated Analogs

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy serves as a powerful analytical tool for the structural elucidation of trifluoromethylated (CF₃) analogs of phenothiazine derivatives. The ¹⁹F nucleus possesses a high gyromagnetic ratio and 100% natural abundance, rendering it highly sensitive for NMR applications. nih.govmdpi.com Its chemical shift is exceptionally sensitive to the local electronic and structural environment, spanning a wide range that allows for the detection of subtle conformational changes. nih.govmdpi.comnih.gov

In the context of trifluoromethylated phenothiazine analogs, the ¹⁹F NMR chemical shift of the CF₃ group is a sensitive probe of the molecule's conformation and its interactions. The resonance of the CF₃ group can be significantly influenced by the electronic effects of substituents on the phenothiazine core, such as the chloro and dinitro groups. Changes in the local dielectric and magnetic shielding environment, arising from different molecular packing in the solid state or solvent effects in solution, will manifest as variations in the ¹⁹F chemical shift. nih.govresearchgate.net This sensitivity allows ¹⁹F NMR to be employed in studying protein-ligand interactions, where fluorinated phenothiazine analogs can act as reporter molecules. mdpi.comed.ac.uk

Furthermore, the introduction of a CF₃ group can modulate the physicochemical properties of the parent phenothiazine molecule. DFT (Density Functional Theory) calculations can be used in conjunction with experimental ¹⁹F NMR data to understand the origin of chemical shift variations and to correlate them with specific structural features. researchgate.net For instance, the degree of puckering in the phenothiazine ring or the orientation of the trifluoromethyl group relative to the aromatic rings can influence the magnetic environment of the fluorine nuclei, leading to predictable changes in their chemical shifts. dovepress.com

| Parameter | Significance in Trifluoromethylated Phenothiazine Analogs |

| Chemical Shift (δ) | Highly sensitive to the local electronic environment, conformational changes, and intermolecular interactions. Varies with substitution patterns and solvent polarity. nih.govresearchgate.netdovepress.com |

| Coupling Constants (J) | Provides through-bond connectivity information (e.g., JHF, JFC), aiding in complete structural assignment. rsc.org |

| Relaxation Times (T₁, T₂) | Gives insights into molecular dynamics and interactions. |

| Line Width | Can indicate conformational exchange processes or aggregation. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular weight of a related compound, dinitrophenothiazine (C₁₂H₇N₃O₄S), is 289.27 g/mol , which typically shows a protonated molecular ion [M+H]⁺ at m/z 290 in electrospray ionization (ESI) mass spectra. brieflands.com For this compound (C₁₂H₆ClN₃O₄S), the addition of a chlorine atom would increase the molecular weight accordingly.

Under electron ionization (EI) or other fragmentation techniques, the molecule undergoes characteristic cleavages. The fragmentation of aromatic nitro compounds often involves the loss of nitro groups (NO₂) and nitric oxide (NO). youtube.com The stable phenothiazine ring system results in a strong molecular ion peak. libretexts.orgnist.gov

Key fragmentation pathways for dinitrophenothiazine derivatives include the loss of the two nitro groups and the NH group. brieflands.com For this compound, the following fragmentation patterns can be anticipated:

Loss of Nitro Groups: Initial fragmentation would likely involve the sequential loss of the two nitro groups (NO₂; 46 Da).

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical.

Ring Fission: At higher energies, the tricyclic phenothiazine core can undergo fragmentation.

A proposed fragmentation scheme based on the analysis of related dinitrophenothiazine compounds is presented below. brieflands.comcore.ac.uknih.govnih.gov

| Ion (m/z) | Proposed Structure/Fragment | Fragmentation Pathway |

| [M+H]⁺ | Protonated molecular ion | N/A |

| [M+H - NO₂]⁺ | Loss of one nitro group | Fragmentation of the parent ion |

| [M+H - 2NO₂]⁺ | Loss of two nitro groups | Sequential fragmentation |

| [M+H - 2NO₂ - Cl]⁺ | Loss of nitro groups and chlorine | Sequential fragmentation |

| [M - 2NO₂ - NH]⁺ | Loss of two nitro groups and NH group | Common pathway for dinitrophenothiazines brieflands.com |

X-ray Diffraction Crystallography

X-ray diffraction crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, revealing precise details about its crystal packing, molecular conformation, and intermolecular interactions.

| Crystal Parameter | Typical Values for Phenothiazine Derivatives | Reference |

| Crystal System | Monoclinic, Triclinic | mdpi.com |

| Space Group | P2₁/c, P-1 | mdpi.com |

The puckering of the phenothiazine core is a defining structural feature. The primary parameter used to describe this is the dihedral (or folding) angle between the mean planes of the two benzene (B151609) rings. In various phenothiazine derivatives, this angle typically ranges from 134° to 160°. nih.govnih.gov For instance, in the parent phenothiazine molecule, the dihedral angle is 153.3°. In biologically active derivatives, this angle is often in the 134-145° range, while less active forms may have larger angles of 155-160°. nih.gov The specific value for this compound would depend on the steric and electronic effects of its substituents and the forces involved in crystal packing.

The bending within the central ring is also described by C-S-C and C-N-C bond angles. In the parent phenothiazine, these are approximately 99.6° and 121.5°, respectively.

| Structural Parameter | Typical Range/Value | Significance |

| Dihedral Angle (Benzene Rings) | 134° - 160° | Defines the "butterfly" fold of the molecule nih.govnih.gov |

| C-S-C Angle | ~98° - 100° | Characterizes the puckering at the sulfur atom mdpi.com |

| C-N-C Angle | ~117° - 124° | Characterizes the puckering at the nitrogen atom mdpi.com |

The crystal packing of this compound is stabilized by a network of intermolecular interactions. mdpi.comias.ac.in The electron-withdrawing nitro groups and the electronegative chlorine atom are expected to be key participants in these interactions. Hirshfeld surface analysis of related compounds reveals the presence of numerous C-H···O and C-H···S interactions. mdpi.com

Given the molecular structure, the following interactions are likely to be significant:

Hydrogen Bonds: The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups are strong acceptors, potentially forming N-H···O hydrogen bonds. C-H···O interactions are also highly probable.

Halogen Interactions: The chlorine atom can participate in Cl···Cl or other halogen-related interactions, which can have energies ranging from 2 to 12 kJ/mol. nih.govresearchgate.net

π-π Stacking: The aromatic rings of the phenothiazine core can engage in π-π stacking interactions with neighboring molecules, although strong electron-withdrawing groups can sometimes hinder this. mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis serves as a fundamental technique in the characterization of novel compounds, providing a crucial verification of their empirical and molecular formulas. This method determines the mass percentages of the constituent elements within a sample, which are then compared against theoretically calculated values derived from the proposed chemical structure. For this compound, this analysis is pivotal in confirming the successful synthesis and purity of the compound.

Detailed research findings for a closely related analog, 3-chloro-6,8-dinitro-10H-phenothiazine, which likely represents the same structure under a different nomenclatural system, have been reported. The molecular formula for this compound is established as C₁₂H₆ClN₃O₄S, with a corresponding molecular weight of 322.97 g/mol . sid.ir

The theoretical elemental composition, calculated from the molecular formula, provides a benchmark for experimental results. The comparison between the calculated and experimentally observed values for carbon (C), hydrogen (H), and nitrogen (N) is presented below.

Table 1: Comparison of Calculated and Observed Elemental Analysis Data for C₁₂H₆ClN₃O₄S

| Element | Calculated (%) | Observed (%) sid.ir |

| Carbon (C) | 44.52 | 44.32 |

| Hydrogen (H) | 1.87 | 1.67 |

| Nitrogen (N) | 12.98 | 12.78 |

| Chlorine (Cl) | 10.98 | Not Reported |

| Sulfur (S) | 9.92 | Not Reported |

| Oxygen (O) | 19.83 | Not Reported |

The experimentally determined values for Carbon, Hydrogen, and Nitrogen show a close correlation with the calculated theoretical percentages, generally falling within the acceptable deviation of ±0.4%. This strong agreement provides substantial evidence for the integrity of the synthesized molecular structure and supports the assigned stoichiometry. While the reported literature did not include experimental values for sulfur and chlorine, the congruence of the available data strongly substantiates the proposed atomic composition of the this compound molecule.

Reactivity Studies and Derivatization Strategies for 9 Chloro 1,3 Dinitro 10h Phenothiazine

Reactions Involving the Nitro Groups

The nitro groups on the phenothiazine (B1677639) scaffold are primary sites for chemical modification, offering pathways to new analogues through displacement or reduction reactions.

The electron-withdrawing nature of the phenothiazine ring system, further enhanced by a second nitro group, facilitates the nucleophilic aromatic substitution (SNAr) of one of the nitro groups. This reactivity is demonstrated in analogous dinitrophenothiazine compounds. For instance, in 2,3-dinitrophenothiazine, the nitro group at the 2-position, which is conjugated to the aryl ether-like sulfur atom, can be displaced by nucleophiles.

In a representative reaction, 2,3-dinitrophenothiazine reacts with butylamine, where the amino group acts as the nucleophile, to replace one of the nitro groups. mdpi.com This suggests that the nitro groups on 9-Chloro-1,3-dinitro-10H-phenothiazine, being ortho and para to the ring sulfur and nitrogen atoms, are activated and susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. The reaction typically proceeds by the addition of the nucleophile to the electron-deficient aromatic ring, forming a stabilized intermediate known as a Meisenheimer complex, followed by the departure of the nitrite ion. wikipedia.org

Table 1: Nucleophilic Displacement of a Nitro Group in a Dinitrophenothiazine Analog

| Reactant | Reagent | Product | Notes |

| 2,3-dinitrophenothiazine | Butylamine (BuNH₂) | 2-butylamino-3-nitrophenothiazine | One nitro group is selectively displaced by the amine nucleophile. mdpi.com |

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. For polynitroaromatic compounds like this compound, selective reduction of one or both nitro groups can be achieved using specific reagents and conditions.

Catalytic transfer hydrogenation is a common method for this transformation. Reagents such as hydrazine (B178648) hydrate in the presence of a catalyst like iron(III) chloride and activated charcoal have been used for the successive and selective reduction of nitro groups in 1,3,5-trinitrobenzene. masterorganicchemistry.com By controlling the reaction conditions, it is possible to obtain 3,5-dinitroaniline (one group reduced), 1,3-diamino-5-nitrobenzene (two groups reduced), or 1,3,5-triaminobenzene (all three groups reduced). masterorganicchemistry.com Similarly, reagents like ammonium (B1175870) sulfide (B99878) or sodium polysulfide are known for the selective reduction of one nitro group in dinitroaromatic compounds. The least sterically hindered nitro group is often preferentially reduced.

Applying these principles, this compound can be selectively reduced to yield either 9-Chloro-1-amino-3-nitro-10H-phenothiazine, 9-Chloro-3-amino-1-nitro-10H-phenothiazine, or the fully reduced 1,3-diamino-9-chloro-10H-phenothiazine. Catalytic hydrogenation using H₂ gas with catalysts like Palladium on carbon (Pd/C) or platinum(IV) oxide is also an effective method for reducing aromatic nitro groups. mdpi.com

Table 2: Common Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Selectivity | Typical Substrate |

| H₂S in aqueous/alcoholic ammonia | Often reduces one nitro group in dinitro compounds. | m-Dinitrobenzene |

| Sodium or Ammonium Polysulfide | Can selectively reduce one nitro group. | Dinitro- and trinitrophenols |

| Hydrazine hydrate with FeCl₃/C | Allows for stepwise reduction of multiple nitro groups. | 1,3,5-Trinitrobenzene masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Typically reduces all nitro groups, but selectivity can be achieved under controlled conditions. | Aromatic nitro compounds mdpi.com |

Reactions Involving the Chloro Substituent

The chloro group at the 9-position of this compound is on an aromatic ring that is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the strong electron-withdrawing effects of the two nitro groups located ortho (at C-1) and para (at C-3) to the chloro-substituent. These groups stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism, thereby lowering the activation energy for the reaction. semanticscholar.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the chlorine (the ipso-carbon), forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the ortho and para nitro groups. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. wikipedia.orgsemanticscholar.org

A wide range of nucleophiles can displace the chloro group under these activated conditions. Common nucleophiles include:

Amines (R-NH₂): To form N-substituted 9-amino-1,3-dinitro-10H-phenothiazine derivatives.

Alkoxides (R-O⁻): To synthesize the corresponding aryl ethers.

Thiolates (R-S⁻): To produce aryl thioethers.

Furthermore, the chloro substituent can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Although specific examples for the 9-position of phenothiazine are not prevalent, analogous reactions on other activated chloro-heterocycles suggest that coupling with arylboronic acids in the presence of a palladium catalyst could be used to form a new carbon-carbon bond, yielding 9-Aryl-1,3-dinitro-10H-phenothiazine derivatives. dalalinstitute.com

Modifications at the 10H-Nitrogen Position

The secondary amine at the 10-position of the phenothiazine ring is another key site for derivatization, allowing for the introduction of various substituents through alkylation, acylation, or phosphorylation.

The nitrogen atom at the 10-position of the phenothiazine core can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides. masterorganicchemistry.comsemanticscholar.org N-alkylation is typically carried out by treating the phenothiazine with an alkyl halide (e.g., chloro propane, bromo butane, benzyl chloride) in the presence of a base. semanticscholar.org Similarly, N-acylation can be achieved by reaction with an acyl chloride, such as chloroacetyl chloride, in an inert solvent like dry benzene (B151609). semanticscholar.org

However, in this compound, the strong electron-withdrawing effects of the chloro and dinitro substituents significantly reduce the electron density and therefore the nucleophilicity of the 10H-nitrogen. This deactivation means that more forcing reaction conditions (e.g., stronger bases, higher temperatures) may be required to achieve N-alkylation or N-acylation compared to the unsubstituted phenothiazine parent molecule.

N-Phosphorylation introduces a phosphoryl group onto the nitrogen atom at the 10-position. This can be accomplished by reacting the phenothiazine with a phosphorylating agent. Studies on the parent 10H-phenothiazine have shown that N-phosphorylated derivatives can be synthesized. For instance, the reaction of 10H-phenothiazine can yield products like 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide.

Selective Alkylation by Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful method for the formation of C-N bonds, converting a carbonyl group and an amine into a secondary or tertiary amine via an intermediate imine or iminium ion. rsc.org For a substrate like this compound, the nitrogen at the 10-position is significantly electron-deficient due to the potent electron-withdrawing effects of the two nitro groups. This low nucleophilicity presents a challenge for direct N-alkylation with alkyl halides, which can be sluggish and require harsh conditions.

Reductive amination offers a viable alternative. The process typically involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a suitable reducing agent. researchgate.net For electron-deficient amines, specialized catalytic systems may be required to facilitate this transformation. Research has shown that direct reductive amination of electron-deficient amines, such as carbamates and sulfonamides, can be achieved using a Re₂O₇ catalyst with silanes as the hydride source. rsc.orgsigmaaldrich.com This methodology demonstrates excellent regioselectivity for mono-alkylation. rsc.orgsigmaaldrich.com Another approach involves electrocatalytic reductive amination, which has been successfully applied to electron-deficient aldehydes and ketones. nih.gov

Given the electron-deficient nature of the nitrogen in this compound, these advanced reductive amination protocols could be hypothetically applied for its selective N-alkylation. The reaction would proceed by condensation with an aldehyde to form an iminium ion, which is subsequently reduced. The use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH) is common, as they selectively reduce the iminium ion in the presence of the unreacted aldehyde. nih.gov

Table 1: Hypothetical Conditions for Reductive Amination of this compound

| Aldehyde/Ketone | Reducing Agent | Catalyst (if applicable) | Expected Product |

| Formaldehyde | NaBH₃CN | Acetic Acid | 9-Chloro-10-methyl-1,3-dinitro-10H-phenothiazine |

| Benzaldehyde | PhSiH₃ | Re₂O₇ | 10-Benzyl-9-chloro-1,3-dinitro-10H-phenothiazine |

| Acetone (B3395972) | Na(OAc)₃BH | - | 9-Chloro-10-isopropyl-1,3-dinitro-10H-phenothiazine |

| Cyclohexanone | Electrochemical | - | 9-Chloro-10-cyclohexyl-1,3-dinitro-10H-phenothiazine |

This table is illustrative and based on general reductive amination procedures for electron-deficient amines.

Synthesis of Poly-substituted and Fused Ring Derivatives

Further functionalization of the this compound scaffold to create poly-substituted or fused-ring derivatives is a key strategy for modulating its physicochemical properties. The strong deactivating effect of the nitro groups makes further electrophilic aromatic substitution highly unlikely. Instead, nucleophilic aromatic substitution (SNAᵣ) reactions could be a more fruitful approach. The chlorine atom at the 9-position, activated by the nitro groups, could potentially be displaced by various nucleophiles. Additionally, the nitro groups themselves might be subject to displacement under specific conditions or be reduced to amino groups, which could then be further functionalized.

The synthesis of fused-ring systems from phenothiazine derivatives has been explored to extend the π-conjugation and modify the electronic properties of the molecule. semanticscholar.org These strategies often involve building additional rings onto the existing phenothiazine core. For this compound, one could envision reactions involving the N-H group. For instance, condensation with α-haloketones followed by intramolecular cyclization could lead to the formation of new heterocyclic rings fused to the phenothiazine system. Another approach could involve a (3+2) condensation reaction of a phenothiazine-based tripyrrane with a bithiophene diol to create doubly fused phenothiazine-embedded dithiasapphyrins. semanticscholar.org

One-pot three-component reactions have also been employed for the synthesis of 6-membered-ring fused thiazine-dicarboxylates from 2-amino-4H-1,3-thiazin-4-one derivatives. Adapting such multicomponent strategies to appropriately functionalized this compound precursors could provide a direct route to complex fused systems.

Table 2: Potential Strategies for Fused Ring Synthesis on a Phenothiazine Core

| Reaction Type | Reagents | Potential Fused System |

| Condensation/Cyclization | α-haloketone, base | Thiazolo[3,2-a]phenothiazine derivative |

| (3+2) Condensation | Bithiophene diol, acid catalyst | Dithiasapphyrin-phenothiazine hybrid |

| Nucleophilic Aromatic Substitution | 2-Aminothiophenol | Thianthrene-phenothiazine analogue |

| Multicomponent Reaction | Isocyanide, dialkyl acetylenedicarboxylate | Pyrimido[2,1-b] rsc.orgsigmaaldrich.comthiazine (B8601807) fused phenothiazine |

This table presents generalized strategies that may be adaptable to the this compound scaffold.

Mechanistic Investigations of Derivatization Reactions

The mechanisms of derivatization reactions involving this compound are dictated by its unique electronic structure. The electron-withdrawing nitro and chloro groups play a central role in modulating the reactivity of the phenothiazine core.

In standard N-alkylation reactions, the first step is the deprotonation of the N-H group at the 10-position by a base to form a phenothiazine anion. The strong inductive and resonance effects of the two nitro groups would significantly increase the acidity of this proton compared to unsubstituted phenothiazine, facilitating its removal. However, the same electron-withdrawing groups would also delocalize the negative charge on the resulting anion, thereby reducing its nucleophilicity and potentially slowing down the subsequent reaction with an alkyl halide.

The mechanism of reductive amination involves two key stages. rsc.org First, the nucleophilic attack of the phenothiazine nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a C=N bond in an iminium ion intermediate. The reduced nucleophilicity of the nitrogen in this compound would likely make this initial condensation step the rate-limiting factor. The use of an acid catalyst is often employed to activate the carbonyl group towards nucleophilic attack. Once the iminium ion is formed, it is a highly reactive electrophile that is readily reduced by a hydride donor. The selectivity of reducing agents like NaBH₃CN is crucial, as they are not potent enough to reduce the starting aldehyde but will efficiently reduce the iminium ion. researchgate.net

Mechanisms for the formation of fused rings would depend on the specific synthetic route. For instance, a reaction sequence initiated by N-alkylation with a bifunctional reagent, followed by an intramolecular cyclization, would proceed through distinct intermediates. The mechanism of a multicomponent reaction to form a fused ring would be significantly more complex, likely involving the formation of a zwitterionic intermediate from two of the components, which then reacts with the phenothiazine derivative.

Theoretical and Computational Chemistry of 9 Chloro 1,3 Dinitro 10h Phenothiazine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of phenothiazine (B1677639) derivatives. These methods provide detailed insights into the electronic structure, molecular orbitals, and electrostatic potential, which are crucial for understanding the reactivity and potential applications of these compounds.

Electronic Structure and Molecular Orbitals

The electronic properties of phenothiazine derivatives are largely dictated by the nature and position of their substituents. The introduction of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), significantly modulates the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For instance, in a related compound, 3,7-dinitro-10H-phenothiazine 5-oxide, DFT calculations have shown that the two electron-withdrawing nitro groups lead to a decrease in the LUMO energy. mdpi.com This lowering of the LUMO energy is a general trend observed in phenothiazines with electron-withdrawing substituents. Consequently, for 9-Chloro-1,3-dinitro-10H-phenothiazine, it is anticipated that the HOMO would be primarily localized on the electron-rich phenothiazine ring system, specifically involving the lone pairs of the sulfur and nitrogen atoms, while the LUMO would be delocalized over the aromatic rings and significantly influenced by the electron-deficient nitro and chloro substituents.

The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and the electronic absorption spectra of the molecule. The presence of strong electron-withdrawing groups like the dinitro and chloro substituents in this compound is expected to result in a smaller HOMO-LUMO gap compared to the unsubstituted 10H-phenothiazine. This reduced energy gap would lead to a bathochromic (red) shift in the absorption spectrum, meaning the compound would absorb light at longer wavelengths. mdpi.com

Table 1: Predicted Frontier Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Effect of Substituents |

| HOMO | Primarily on the phenothiazine core (S and N atoms) | Energy level is lowered by inductive effects |

| LUMO | Delocalized over the aromatic system with significant contribution from nitro and chloro groups | Energy level is significantly lowered |

| HOMO-LUMO Gap | Reduced compared to unsubstituted phenothiazine | Leads to absorption at longer wavelengths |

This table is generated based on theoretical principles and data from analogous compounds.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP surface would be significantly influenced by the highly electronegative nitro and chloro substituents. The regions around the oxygen atoms of the nitro groups and the chlorine atom would exhibit a strong negative electrostatic potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the aromatic rings and the region around the nitrogen atom of the phenothiazine core (if protonated) would display a positive electrostatic potential. The presence of the electron-withdrawing groups would generally lead to a more positive potential over the benzene (B151609) rings compared to the unsubstituted phenothiazine.

Prediction of Molecular Conformations and Energetics

Computational methods are instrumental in predicting the stable conformations of phenothiazine derivatives and the energy barriers associated with their interconversion. As will be discussed in more detail in section 5.2, phenothiazines adopt a non-planar "butterfly" conformation. DFT calculations can be employed to determine the precise folding angle of the butterfly structure and the relative energies of different possible conformers.

Anomeric Effects in Phenothiazine Derivatives

The anomeric effect is a stereoelectronic phenomenon observed in heterocyclic systems containing a heteroatom adjacent to a carbon atom bearing an electronegative substituent. It describes the tendency of this substituent to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. nih.gov In the context of the thiazine (B8601807) ring of phenothiazine derivatives, which contains both sulfur and nitrogen atoms, anomeric effects can play a role in determining the conformational preferences.

Conformational Analysis and Dynamics

The conformational flexibility of the phenothiazine ring system is a key determinant of the biological and material properties of its derivatives. The characteristic folded structure and the dynamics of its inversion are central to understanding the structure-activity relationships of these compounds.

"Butterfly" Conformation and Ring Inversion

The phenothiazine molecule is not planar but exists in a folded or "butterfly" conformation. mdpi.com This non-planarity arises from the puckering of the central thiazine ring. The degree of folding is typically described by the dihedral angle between the two benzene rings. For the parent 10H-phenothiazine, this angle is approximately 158.5°.

This butterfly structure can undergo a process of ring inversion, where one conformation flips into its mirror image. This inversion process involves a higher-energy planar transition state. The energy barrier for this inversion is a critical parameter that determines the conformational stability of the molecule at a given temperature. The height of this barrier is influenced by the nature of the substituents on the phenothiazine core. Bulky substituents can sterically hinder the inversion process, leading to a higher energy barrier. Conversely, electronic effects of substituents can also modulate the stability of the planar transition state, thereby affecting the inversion barrier.

For this compound, the presence of multiple substituents on the benzene rings would likely influence both the folding angle of the butterfly conformation and the energy barrier to ring inversion. Computational modeling can provide quantitative estimates of these parameters, offering valuable insights into the conformational dynamics of this specific derivative.

Table 2: Key Conformational Parameters of Phenothiazine Derivatives

| Compound | Dihedral Angle (approx.) | Ring Inversion Barrier | Notes |

| 10H-Phenothiazine | 158.5° | ~6.3 kcal/mol | Parent compound |

| Substituted Phenothiazines | Varies with substituent | Influenced by steric and electronic effects | Bulky groups generally increase the barrier |

Data for 10H-Phenothiazine is from established literature. Data for substituted phenothiazines represents a general trend.

Influence of Substituents on Molecular Flexibility and Puckering

The foundational structure of 10H-phenothiazine is characterized by a non-planar, butterfly-like conformation, with the benzene rings folded along the axis connecting the sulfur and nitrogen atoms. This puckering is a key determinant of the molecule's electronic properties and intermolecular interactions. The degree of this puckering can be quantified by the dihedral or folding angle between the planes of the two aromatic rings. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the geometry and conformational energetics of phenothiazine derivatives.

While specific computational studies on this compound are not extensively documented, data from closely related analogues, such as 3,7-dinitro-10H-phenothiazine 5-oxide, provide valuable insights. For this dinitro derivative, X-ray crystallography and DFT calculations have confirmed a bent-core structure. The experimental bending angles in the central phenothiazine ring, denoted as ΘS and ΘN, were determined to be 98.31° and 124.47°, respectively. Such studies indicate that the presence of electron-withdrawing nitro groups has a profound impact on the geometry of the phenothiazine skeleton.

It is hypothesized that the combined presence of a chlorine atom and two nitro groups in this compound would lead to a highly puckered conformation. The steric bulk and electronic effects of these substituents would likely result in a significant deviation from planarity. Computational modeling would be essential to precisely quantify the dihedral angle and the energetic barriers to ring inversion, providing a deeper understanding of its conformational landscape.

Table 1: Comparison of Bending Angles in Phenothiazine Derivatives This table is generated based on representative data from related compounds to illustrate the influence of substituents. Specific experimental or calculated values for this compound are not available in the cited literature.

| Compound | Substituents | Method | Bending Angle (ΘS) | Bending Angle (ΘN) |

|---|---|---|---|---|

| 10H-Phenothiazine (Parent) | None | Theoretical | - | - |

| 3,7-dinitro-10H-phenothiazine 5-oxide | 3,7-dinitro, 5-oxide | Experimental/DFT | 98.31° | 124.47° |

| This compound | 9-Chloro, 1,3-dinitro | Hypothesized | Predicted High Puckering | Predicted High Puckering |

Spectroscopic Property Prediction and Rationalization

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption and emission spectra of molecules like this compound. The electronic transitions, and thus the UV-Vis, fluorescence, and phosphorescence spectra, are intrinsically linked to the molecule's frontier molecular orbitals (HOMO and LUMO).

The chloro and dinitro substituents, being potent electron-withdrawing groups, are expected to significantly lower the energy of the LUMO, which is likely distributed over the nitro-substituted benzene ring. This reduction in the HOMO-LUMO energy gap would lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted phenothiazine core.

Studies on analogous dinitro-phenothiazine derivatives have shown that the presence of two nitro groups induces a substantial bathochromic effect. For instance, in 3,7-dinitro-10H-phenothiazine 5-oxide, the lowest energy S0→S1 transition is characterized as a charge transfer from the electron-rich sulfur atom to the electron-deficient nitro groups. researchgate.net This charge-transfer nature is a common feature in donor-acceptor substituted phenothiazines.

Regarding emission properties, the fluorescence of phenothiazine derivatives is also heavily influenced by substituents. For 3,7-dinitro-10H-phenothiazine 5-oxide, TD-DFT calculations predicted the emission band to be significantly red-shifted by approximately 200 nm compared to phenothiazine S-oxide, a finding consistent with experimental observations. researchgate.net This large Stokes shift suggests a considerable geometric rearrangement in the excited state relative to the ground state. While many phenothiazines exhibit phosphorescence, nitroaromatic compounds often show quenched phosphorescence at room temperature due to efficient non-radiative decay pathways. niscpr.res.in Therefore, this compound might not be expected to be a strong phosphorescent emitter at room temperature. niscpr.res.in

Table 2: Predicted Spectroscopic Properties based on Analogues This table provides a qualitative prediction of the spectroscopic properties of this compound based on trends observed in related substituted phenothiazines.

| Spectroscopic Property | Predicted Characteristic for this compound | Rationalization |

|---|---|---|

| UV-Vis Absorption (λmax) | Bathochromic (red) shift | Lowered LUMO energy due to electron-withdrawing chloro and dinitro groups, reducing the HOMO-LUMO gap. |

| Fluorescence Emission | Red-shifted emission with a large Stokes shift | Significant charge transfer character in the excited state and geometric relaxation upon excitation. |

| Phosphorescence | Likely weak or quenched at room temperature | Presence of nitro groups often provides efficient non-radiative decay channels for the triplet state. |

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another area where computational chemistry, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, provides valuable insights. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

For this compound, the electron-withdrawing nature of the chloro and dinitro substituents is expected to cause a general de-shielding of the aromatic protons and carbons, leading to downfield shifts in the NMR spectra compared to unsubstituted phenothiazine. The protons and carbons on the substituted ring, particularly those ortho and para to the nitro groups, would experience the most significant downfield shifts due to strong inductive and resonance effects.

Computational studies on other phenothiazine derivatives have demonstrated a good correlation between DFT-predicted and experimentally determined NMR chemical shifts. For example, the oxidation of the sulfur atom in phenothiazine to a sulfoxide, an electron-withdrawing group, results in a notable de-shielding of the aromatic protons. A similar, and likely more pronounced, effect would be anticipated for this compound.

Precise prediction of the chemical shifts would require a specific DFT/GIAO calculation for the molecule, which would account for the specific geometric and electronic effects of the substitution pattern. Such calculations can aid in the structural elucidation and assignment of NMR signals for newly synthesized derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenothiazine derivatives, 2D and 3D-QSAR studies have been successfully employed to explore and predict various activities, including anticancer, antitubercular, and anti-inflammatory effects. researchgate.netnih.govresearchgate.net

The process of building a QSAR model for derivatives of this compound would involve several key steps:

Dataset Assembly: A series of structurally related analogues would be synthesized and their biological activity measured quantitatively (e.g., as IC₅₀ or EC₅₀ values).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using statistical validation techniques, such as cross-validation (leave-one-out) and external validation with a test set of compounds.

For 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D aligned structures of the molecules are used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. These field values are then used to build the predictive model.

A QSAR study on a library of this compound derivatives could reveal which structural features are crucial for a particular biological activity. For example, it might show that activity is correlated with the lipophilicity (logP) of the molecule, the energy of the HOMO, or the steric bulk at a specific position. These insights are invaluable for the rational design of new, more potent compounds. digitellinc.com

Table 3: Common Molecular Descriptors Used in Phenothiazine QSAR Studies

| Descriptor Class | Specific Examples | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR), Molecular Weight (MW) | Lipophilicity, bulk, size |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron donating/accepting ability, polarity |

| Topological | Connectivity Indices (e.g., Chi indices), Wiener Index | Molecular branching and shape |

| Steric/3D | Molecular Volume, Surface Area, CoMFA/CoMSIA fields | 3D shape, steric hindrance, electrostatic potential |

In Silico Screening for Structural Libraries

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For a structural library based on the this compound scaffold, several in silico screening strategies could be employed to explore their therapeutic potential.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, molecular docking can be used to screen a library of phenothiazine derivatives. In this process, each molecule in the library is computationally "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, and the molecules are ranked based on their scores. This approach has been successfully used to screen phenothiazine libraries against various targets, including dopamine (B1211576) receptors, the antiapoptotic protein BCL-2, and trypanothione (B104310) reductase. niscpr.res.innih.govfrontiersin.org The results of docking can provide insights into the putative binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of molecules with known activity is available, LBVS methods can be used. One prominent LBVS technique is pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. A library of this compound derivatives could be screened against a pharmacophore model to identify compounds that match the required features.

Another approach is to use target prediction tools, such as SwissTargetPrediction, which use 2D and 3D molecular similarity to predict the most likely protein targets for a given small molecule. nih.govacs.org This can help to identify potential new applications for a library of compounds.

The workflow for an in silico screening campaign typically involves:

Library Preparation: Generation of a virtual library of this compound derivatives with diverse substitutions.

Target/Model Preparation: Preparation of the 3D structure of the protein target for docking or generation of a pharmacophore model.

Screening: Performing the docking or pharmacophore search.

Hit Selection and Prioritization: Analyzing the results, ranking the compounds, and selecting a smaller subset of "hits" for experimental testing.

These in silico screening methods offer a time- and cost-effective strategy to explore the vast chemical space of phenothiazine derivatives and to prioritize the synthesis and testing of compounds with the highest probability of success.

Advanced Spectroscopic, Electronic, and Material Science Investigations of 9 Chloro 1,3 Dinitro 10h Phenothiazine and Its Derivatives

Photophysical Properties: Phosphorescence

Research on N-phosphorylated phenothiazine (B1677639) derivatives has demonstrated their interesting phosphorescence properties. nih.gov For instance, one such derivative, when excited at 291 nm in a 2-methyltetrahydrofuran (B130290) glass at 77 K, exhibits an emission band with peaks at 434 nm and 457 nm. nih.gov In its crystalline state at room temperature (298 K), this compound shows an intense phosphorescence peak centered at 540 nm. nih.gov The phosphorescence characteristics of this N-phosphorylated phenothiazine are comparable to those of other N-acylphenothiazine derivatives, which display phosphorescence emission in the 460–600 nm range. nih.gov

Furthermore, studies on 3,7-dinitro-10H-phenothiazine 5-oxide have provided valuable information on the influence of nitro groups on the photophysical properties. The presence of two electron-withdrawing nitro groups in the phenothiazine S-oxide skeleton leads to a significant bathochromic (red) shift in the emission band. mdpi.com This is attributed to the removal of electron density from the sulfur atom and a decrease in the LUMO (Lowest Unoccupied Molecular Orbital) energy. mdpi.com While this data is for a dinitro derivative with an oxidized sulfur atom, it underscores the substantial impact that nitro-group substitution has on the emissive properties of the phenothiazine core.

Based on these findings for related compounds, it can be inferred that 9-Chloro-1,3-dinitro-10H-phenothiazine would also likely exhibit phosphorescence. The presence of two nitro groups and a chlorine atom, all being electron-withdrawing, would be expected to significantly influence the energy of its triplet state and, consequently, the wavelength of its phosphorescent emission.

Table 1: Phosphorescence Data for Selected Phenothiazine Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Conditions |

| N-phosphorylated phenothiazine derivative | 291 | 434, 457 | 2-methyltetrahydrofuran glass at 77 K |

| N-phosphorylated phenothiazine derivative | - | 540 | Crystalline state at 298 K |

Note: The data presented in this table is for structurally related compounds and is intended to provide a comparative context for the potential properties of this compound.

Electrochemical Properties: Redox Activity

The redox behavior of phenothiazines is a key characteristic that underpins their utility in various applications, including as redox mediators and in organic electronics. The ease with which the phenothiazine nucleus can be oxidized to a stable radical cation is a hallmark of this class of compounds. The substitution pattern on the aromatic rings plays a crucial role in modulating the redox potentials.

Direct electrochemical data, such as cyclic voltammetry measurements, for this compound are not explicitly available. However, the electrochemical behavior of other phenothiazine derivatives provides a framework for understanding its likely redox activity. For instance, studies on chlorpromazine (B137089) hydrochloride have detailed its electrochemical oxidation. nih.gov The electrochemical properties of various phenothiazine dyes have also been investigated, revealing that they undergo a two-electron reversible charge transfer over a specific pH range. rsc.org

The presence of strongly electron-withdrawing nitro groups, as in this compound, is expected to make the oxidation of the phenothiazine core more difficult. This would result in a higher oxidation potential compared to the unsubstituted phenothiazine. The chlorine atom would further contribute to this effect. The reduction of the nitro groups themselves is also a possible electrochemical process that could be observed.

The general redox mechanism for phenothiazine derivatives involves a two-stage oxidation process. The first stage is the formation of a radical cation, and the second stage leads to the formation of a dication. researchgate.net

Table 2: General Redox Behavior of Phenothiazine Derivatives

| Redox Process | Description |

| First Oxidation | Formation of a stable radical cation |

| Second Oxidation | Formation of a dication |

Note: This table describes the general redox mechanism observed for phenothiazine derivatives. The specific redox potentials for this compound would be influenced by its unique substitution pattern.

Potential in Advanced Chemical Materials Research

While specific applications for this compound have not been documented, its molecular structure suggests potential utility in several areas of advanced chemical materials research. The combination of the redox-active phenothiazine core with electron-withdrawing substituents makes it an interesting candidate for various functional materials.

The ability of phenothiazine derivatives to form stable radical cations makes them suitable for use as p-type organic semiconductor materials. The high redox potential anticipated for this compound could be advantageous in applications requiring high-energy-level materials. Furthermore, the presence of nitro groups could enhance intermolecular interactions, potentially influencing the solid-state packing and charge transport properties.

The synthesis of various dinitrophenothiazine derivatives has been reported, highlighting the accessibility of this class of compounds for further functionalization and incorporation into more complex material architectures. researchgate.netbrieflands.com The development of novel synthetic routes to substituted phenothiazines continues to be an active area of research, paving the way for the creation of new materials with tailored properties. nih.govlookchem.com

The computational study of phenothiazine derivatives is also a valuable tool for predicting their electronic properties and guiding the design of new materials. nih.govchemrxiv.orgresearchgate.net Such studies on this compound could provide theoretical insights into its electronic structure, photophysical properties, and potential for specific material applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.